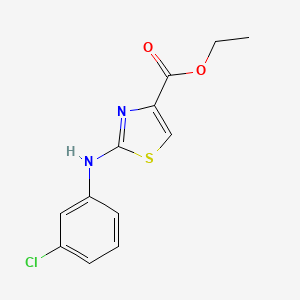

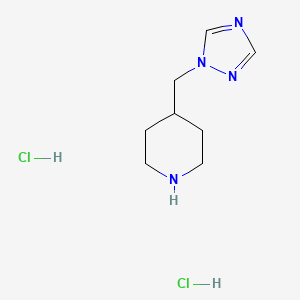

![molecular formula C6H10F2O B1404964 [(1S)-3,3-difluorocyclopentyl]methanol CAS No. 1407991-23-4](/img/structure/B1404964.png)

[(1S)-3,3-difluorocyclopentyl]methanol

Overview

Description

“[(1S)-3,3-difluorocyclopentyl]methanol” is a chemical compound with the molecular weight of 136.14 . It is produced by Synthonix Corporation . The IUPAC name for this compound is (3,3-difluorocyclopentyl)methanol .

Molecular Structure Analysis

The molecular structure of “[(1S)-3,3-difluorocyclopentyl]methanol” can be represented by the InChI code 1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 . The InChI key for this compound is QLMRIAAVEVHRJH-UHFFFAOYSA-N .

Scientific Research Applications

- Application: Methanol can be used as an efficient electrocatalyst for oxidation . This is particularly useful in electrochemical energy conversion systems for a wide range of portable applications .

- Method: In one study, Cu-doped NiO thin films on fluorine-doped tin oxide (FTO) were prepared by the co-sputtering deposition technique . These films were used as electrocatalysts for methanol oxidation at various concentrations .

- Results: The current density increased by about 60% for the thicker sample compared to the thinner one, with the lowest onset potential of 0.4 V vs. Ag/AgCl . All deposited thin films of different thicknesses exhibited high stability at 0.6 V in 1 M methanol .

- Application: Deep eutectic solvents (DES), a new generation of eutectic mixtures, depict promising attributes with several biological implications . They can potentially be used as effective antimicrobials .

- Method: The antimicrobial properties of DES and their mechanisms of action against a range of microorganisms, including bacteria, amoebae, fungi, viruses, and anti-cancer properties are being researched .

- Results: DES represent a promising class of novel antimicrobial agents as well as possessing other important biological attributes . However, future studies on DES are needed to investigate their underlying antimicrobial mechanism, as well as their in vivo effects .

- Application: Methanol occupies a critical position in the chemical industry as a highly versatile building block for the manufacture of countless everyday products . Increasingly, methanol is being employed around the globe in many innovative applications to meet our growing energy demand .

- Method: Methanol can be used directly as a fuel or it can be used to produce other fuels or fuel additives .

- Results: Methanol is a clean-burning fuel that produces fewer emissions than conventional fuels .

Electrocatalysis

Antimicrobial Agents

Clean Fuel

- Application: Methanol can be used in photocatalytic conversion processes . This involves converting carbon dioxide into methanol, which is a potential approach to the complex problems of environmental pollution, climate change, and global warming .

- Method: The process involves the use of catalysts based on plasmonic TiO2 and TiO2 nanomaterial . The transformation of CO2 into other forms of energy, such as CO, CH4, and CH3OH, is being researched .

- Results: This method provides a potential solution to the global energy problem and climate change caused by burning hydrocarbon fuels at ever-increasing rates and producing huge amounts of carbon dioxide emissions .

- Application: Methanol, also known as methyl alcohol (CH3OH), is a colorless, flammable, and volatile liquid produced commercially through the catalytic reaction of carbon monoxide and hydrogen or by gasification . It has recently gained attention as a feedstock for chemical synthesis .

- Method: Methanol is used as a solvent in industrial processes, an antifreeze agent, and a potential feedstock for chemical synthesis .

- Results: Despite toxicity and serious health effects, methanol is being used in a variety of applications due to its versatility .

Photocatalytic Conversion

Chemical Synthesis

properties

IUPAC Name |

[(1S)-3,3-difluorocyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRIAAVEVHRJH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266980 | |

| Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3-Difluoro-cyclopentanemethanol | |

CAS RN |

1407991-23-4 | |

| Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

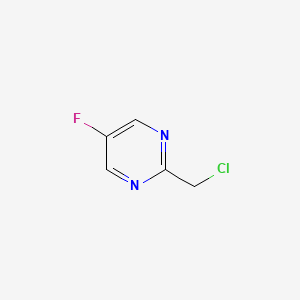

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)

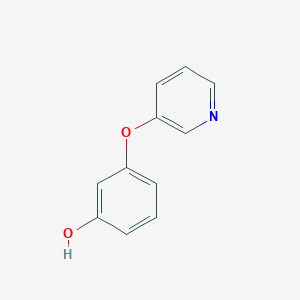

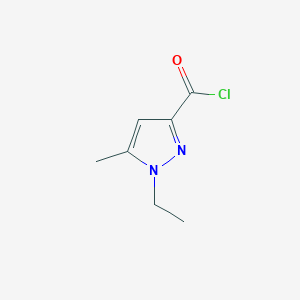

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

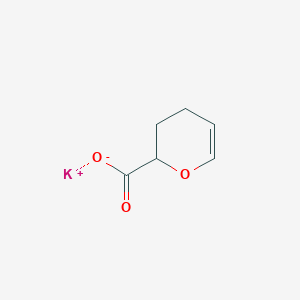

![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)